[3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea
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Overview
Description
[3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea: is a synthetic organic compound that features a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea typically involves the reaction of a thiophene derivative with a piperazine derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and condensation reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials. It may be incorporated into polymers or coatings to enhance their properties.
Mechanism of Action
The mechanism of action of [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- [3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]urea
- [3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]urea
- [3-Oxo-3-(4-methylpiperazin-1-yl)propyl]urea
Uniqueness: [3-Oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may result in different biological activities and chemical reactivity.
Properties
IUPAC Name |
[3-oxo-3-(4-thiophen-2-ylpiperazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c13-12(18)14-4-3-10(17)15-5-7-16(8-6-15)11-2-1-9-19-11/h1-2,9H,3-8H2,(H3,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYMSAUSBDIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CS2)C(=O)CCNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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